molecular formula C14H23BClFN2O3 B1409313 (3-Fluoro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride CAS No. 1704082-06-3

(3-Fluoro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride

Cat. No.: B1409313
CAS No.: 1704082-06-3
M. Wt: 332.61 g/mol
InChI Key: BCMRMYOMTFFCBN-UHFFFAOYSA-N
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Description

(3-Fluoro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride is a boronic acid derivative that has gained attention in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the propoxyphenyl intermediate: This step involves the reaction of 3-fluoro-4-hydroxyphenyl with 3-chloropropylamine to form the propoxyphenyl intermediate.

    Introduction of the piperazine moiety: The intermediate is then reacted with 4-methylpiperazine to introduce the piperazine group.

    Boronic acid formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .

Scientific Research Applications

(3-Fluoro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3-Fluoro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride is largely dependent on its interaction with target molecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and molecular sensors. The piperazine moiety can interact with various biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Fluoro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. The presence of the fluorine atom, piperazine moiety, and boronic acid group allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

[3-fluoro-4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BFN2O3.ClH/c1-17-6-8-18(9-7-17)5-2-10-21-14-4-3-12(15(19)20)11-13(14)16;/h3-4,11,19-20H,2,5-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMRMYOMTFFCBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCCN2CCN(CC2)C)F)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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